molecular formula C9H12Cl2N2O2 B1450227 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride CAS No. 2059931-93-8

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

Cat. No. B1450227
M. Wt: 251.11 g/mol
InChI Key: MBRFEWRRRGGTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O2 and a molecular weight of 251.11 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H . This indicates the presence of a pyridinyl group and a morpholinone group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 251.11 . .

Scientific Research Applications

Photocatalytic Degradation of Pollutants

Studies have explored the degradation of pollutants such as pyridine and morpholine under photocatalytic conditions, indicating the potential of these compounds in environmental remediation processes. The investigation into the photocatalytic pathways and intermediate products of such pollutants aims to understand the compounds that may remain in treated water and to enhance photocatalytic degradation mechanisms (Pichat, 1997).

Pharmacological Investigations

Morpholine derivatives have been identified for their broad spectrum of pharmacological activities. Research into morpholine and its analogs has uncovered a variety of bioactive compounds with significant therapeutic potential. These investigations provide insights into the chemical designing of morpholine derivatives for diverse pharmacological applications (Asif & Imran, 2019).

Electrochemical Studies

The electrochemical behaviors of organic cations, including morpholine, have been extensively reviewed. This research is crucial for predicting the reduction behavior of these cations in electrochemical applications, thereby informing the design and selection of salts with desired electrochemical characteristics (Lane, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-pyridin-3-ylmorpholin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFEWRRRGGTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
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3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 3
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 4
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 5
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride
Reactant of Route 6
3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

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